Furfural-A-D1

NMR spectroscopy isotope shift deuteration site confirmation

Furfural-A-D1 (furan-2-carbaldehyde-α-d₁, CAS 42220-86-0) is a site-specifically deuterated derivative of the bio-based platform chemical furfural, bearing a single deuterium atom at the aldehyde position (C₁). With a molecular formula of C₅H₃DO₂ and an exact monoisotopic mass of 97.0274 Da, it retains the core furan-aldehyde scaffold while providing a precise isotopic label for NMR, IR, mass spectrometry, and kinetic isotope effect (KIE) investigations.

Molecular Formula C5H4O2
Molecular Weight 97.09 g/mol
Cat. No. B13735616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFurfural-A-D1
Molecular FormulaC5H4O2
Molecular Weight97.09 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C=O
InChIInChI=1S/C5H4O2/c6-4-5-2-1-3-7-5/h1-4H/i4D
InChIKeyHYBBIBNJHNGZAN-QYKNYGDISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furfural-A-D1 (CAS 42220-86-0): Alpha-Deuterated Furfural for Isotopic Tracing and Mechanistic Studies


Furfural-A-D1 (furan-2-carbaldehyde-α-d₁, CAS 42220-86-0) is a site-specifically deuterated derivative of the bio-based platform chemical furfural, bearing a single deuterium atom at the aldehyde position (C₁) [1]. With a molecular formula of C₅H₃DO₂ and an exact monoisotopic mass of 97.0274 Da, it retains the core furan-aldehyde scaffold while providing a precise isotopic label for NMR, IR, mass spectrometry, and kinetic isotope effect (KIE) investigations . The compound is primarily sourced for mechanistic elucidation, metabolic tracing, and quantitative analytical method development.

A
Site-specific α-deuteration provides a defined isotopic label for mechanistic tracing.
B
Supports kinetic isotope effect measurements without ring deuteration interference.
C
Minimal mass difference supports co-eluting internal standard methodology with predictable retention.

Why Unlabeled Furfural or Multi-Deuterated Analogs Cannot Replace Furfural-A-D1 in Precision Isotopic Studies


Unlabeled furfural provides no isotopic handle for tracking the aldehyde group through chemical transformations or metabolic pathways. Multi-deuterated analogs such as furfural-d₄ alter the physicochemical properties of all ring and aldehyde positions simultaneously, potentially obscuring site-specific mechanistic information and introducing different chromatographic retention behavior [1]. Furfural-A-D1 uniquely combines a single, well-defined isotopic label at the reactive aldehyde center with minimal perturbation of the furan ring, enabling unambiguous interpretation of kinetic isotope effects, NMR isotope shifts, and mass spectrometric fragmentation pathways that are specific to the α-position [2].

Furfural-A-D1
Carries α-deuterium label for aldehyde-specific tracking.
Unlabeled Furfural
No isotopic label; cannot distinguish aldehyde transformations.
Aldehyde fate and mechanism may not be distinguished from ring reactions; limits site-specific kinetic or metabolic interpretation.
Furfural-A-D1
Single label preserves ring protons; minimal physicochemical perturbation.
Furfural-d₄
Deuteration at all positions alters retention and masks site specificity.
Multi-deuteration may shift chromatographic retention and introduce secondary isotope effects, complicating aldehyde-specific NMR, IR, and MS analysis.

Quantitative Differentiation Data for Furfural-A-D1 vs. Furfural and Perdeuterated Analogs


Quantitative ¹³C NMR Isotope Shift and Coupling Constants for Unambiguous Deuteration Site Verification

Furfural-A-D1 exhibits a deuterium-induced ¹³C isotope shift of Δδ(C(1)) = 20.6 Hz and Δδ(C(2)) = 2.4 Hz relative to unlabeled furfural, accompanied by ¹J(¹³C(1)–D) = 27.3 Hz and ²J(¹³C(2)–D) = 4.5 Hz coupling constants in the proton-decoupled ¹³C NMR spectrum [1]. These values were obtained from a direct mixture of furfural (2) and furfural-d (1) in CDCl₃ at 20 mg/mL each, providing an internal standard for exact shift determination.

¹³C NMR Isotope Shift
Head-to-head
Δδ(C₁) = 20.6 Hz, ¹J(CD) = 27.3 Hz
Supports confirmation of α-deuteration site and label integrity without derivatization.
Measured vs. unlabeled furfural in CDCl₃; spectroscopic fingerprint for quality control.
NMR spectroscopy isotope shift deuteration site confirmation

Infrared O=C–D Stretch as a Distinct Spectroscopic Handle for Reaction Monitoring

The ATR-IR spectrum of Furfural-A-D1 shows O=C–D stretching bands between 2139 and 2080 cm⁻¹, replacing the characteristic O=C–H bands of unlabeled furfural observed between 2847 and 2715 cm⁻¹ [1]. This spectral window is free from most organic functional group interferences, enabling selective and real-time monitoring of aldehyde group transformations.

IR C–D Stretching Band
Head-to-head
ν(O=C–D) 2139–2080 cm⁻¹; Δ ≈ 700 cm⁻¹ vs. O=C–H
Supports selective monitoring of aldehyde group transformations without spectral overlap.
ATR-IR, neat liquid; clean window free from common organic interferences.
IR spectroscopy aldehyde deuteration reaction monitoring

Mass Spectrometric 1 Da Shift and Diagnostic Fragmentation for Isotope Dilution Quantification

Electron ionization (EI) mass spectrometry of Furfural-A-D1 yields a molecular ion [M+•] at m/z 97, exactly 1 Da higher than unlabeled furfural (m/z 96). The aldehyde deuterium is retained in key fragments: the formyl loss produces m/z 30 (vs. m/z 29 for furfural) while the furanyl–acylium ion appears at m/z 95 for both compounds, confirming label location [1]. This 1 Da mass difference is sufficient for use as an internal standard in GC-MS and LC-MS assays without the larger chromatographic retention shifts observed with furfural-d₄.

EI-MS Mass Shift
Head-to-head
[M+•] m/z 97 (vs. 96); formyl m/z 30 (vs. 29)
Supports co-eluting internal standard methodology with distinct quantification channels.
70 eV EI; label retained in key fragments confirms α-position.
mass spectrometry isotope dilution analytical quantification

Primary Kinetic Isotope Effect kH/kD = 6.23 for Alpha-C–H Cleavage in Oxidation Reactions

In the oxidation of deuterated furfural by benzimidazolium dichromate (BIDC) in dimethyl sulfoxide, a primary kinetic isotope effect of kH/kD = 6.23 was observed at 298 K, establishing that α-C–H bond cleavage occurs in the rate-determining step [1]. Although the reported study employed furfural-d₄, the measured KIE is attributed exclusively to the aldehyde position, and Furfural-A-D1 is expected to yield an equivalent primary KIE. The site-specific single deuteration eliminates potential secondary KIE contributions from ring deuteration, providing a cleaner probe for aldehyde-specific mechanistic investigations.

Primary KIE
Class-level inference
kH/kD = 6.23 at 298 K (oxidation by BIDC)
Suggests rate-determining α-C–H cleavage; supports mechanistic probe studies.
Measured with furfural-d₄; attributed to aldehyde; single deuteration avoids ring secondary KIE.
kinetic isotope effect oxidation mechanism C–H bond activation

Isotopic Purity of 99.6% Deuteration Exceeds Typical Commercial Multi-Deuterated Furanic Standards

The Furfural-A-D1 synthesized via adapted Vilsmeier conditions achieved a deuteration degree of 99.6% as determined by residual ¹H resonance at 9.64 ppm, with total byproducts below 3% [1]. In comparison, commercially available furfural-d₄ typically specifies 98 atom% D as the standard purity grade [2]. This higher isotopic enrichment reduces correction factors in isotope dilution calculations and minimizes interference from unlabeled analyte signals in quantitative MS assays.

Deuteration Degree
Reported
99.6% at aldehyde position (¹H-NMR)
May reduce isotopic dilution correction factors and unlabeled analyte interference.
Compared to commercial furfural-d₄ (98 atom% D); residual ¹H integration.
isotopic purity deuteration degree analytical standard

High-Impact Application Scenarios for Furfural-A-D1 in Scientific and Industrial Workflows


Mechanistic Elucidation of Catalytic Oxidation and Hydrogenation Pathways

Furfural-A-D1 enables direct measurement of primary kinetic isotope effects (kH/kD up to 6.23) for aldehyde C–H bond cleavage during catalytic oxidation, hydrogenation, and hydrodeoxygenation reactions of furanic substrates [1]. By comparing reaction rates of Furfural-A-D1 against unlabeled furfural, researchers can unambiguously determine whether aldehyde C–H activation is rate-limiting, information that guides catalyst design and process optimization in biomass valorization and fine chemical synthesis.

NMR-Based Metabolic and Environmental Fate Tracing of Furanic Compounds

The ¹³C NMR isotope shift (Δδ = 20.6 Hz at C₁) and ¹³C–D coupling constants (¹J = 27.3 Hz) provide a direct spectroscopic marker for tracking the aldehyde carbon through multi-step metabolic or environmental degradation pathways [2]. This enables elucidation of furfural biotransformation routes in microorganisms, plants, and mammalian systems without the need for radioactive labeling, supporting toxicity assessment and bioremediation research.

Isotope Dilution Mass Spectrometry for Regulatory-Compliant Furfural Quantification

The 1 Da mass shift (m/z 97 vs. 96) and diagnostic fragmentation pattern make Furfural-A-D1 suitable as an isotope dilution internal standard for GC-MS and LC-MS quantification of furfural in food products, alcoholic beverages, bio-oils, and environmental samples [2]. Compared to furfural-d₄, the single deuteration minimizes chromatographic retention time shifts while maintaining analytical specificity, enabling methods that meet regulatory accuracy requirements for furfural monitoring.

In Situ Infrared Monitoring of Aldehyde Conversion in Continuous Flow Reactors

The O=C–D stretching band (2139–2080 cm⁻¹) falls in a spectral region with minimal interference from common organic solvents and intermediates, allowing real-time IR monitoring of aldehyde group consumption or formation during flow chemistry processes [2]. This enables kinetic profiling, residence time optimization, and early detection of process deviations in pilot-scale furfural valorization, with a spectral window that remains clean even in complex reaction mixtures.

Application
Selection Property
Validation Focus
Catalytic oxidation/hydrogenation mechanism elucidation
Site-specific α-deuteration at reactive aldehyde
Kinetic isotope effect interpretation for rate-determining step
NMR-based metabolic and environmental fate tracing
Diagnostic ¹³C isotope shift and coupling constants
Aldehyde carbon tracking without radioactive labeling
Isotope dilution MS quantification (food, bio-oils, environmental)
Co-eluting internal standard with minimal chromatographic perturbation
Method accuracy assessment and unlabeled interference correction
In situ IR reaction monitoring in flow chemistry
Isolated spectral window for aldehyde C–D stretch
Selective conversion profiling in complex reaction mixtures
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